molecular formula C19H28O2 B1620138 2-Propenoic acid, 2-ethylhexyl ester, polymer with ethenylbenzene CAS No. 25153-46-2

2-Propenoic acid, 2-ethylhexyl ester, polymer with ethenylbenzene

Cat. No. B1620138
Key on ui cas rn: 25153-46-2
M. Wt: 288.4 g/mol
InChI Key: NLELMFKBXZLTNC-UHFFFAOYSA-N
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Patent
US08105744B2

Procedure details

In a round glass flask are charged 300 parts by weight of deionized water and 1.5 parts by weight of TTAB (tetradecyltrimethylammonium bromide, product of Sigma Aldrich) and nitrogen bubbling is performed for 20 minutes. The temperature is raised to 65° C. under stirring. To the reaction mixture is added 40 parts by weight of a 2-ethylhexyl acrylate monomer, followed by stirring for further 20 minutes. After 0.5 part by weight of an initiator “V-50” (trade name of 2,2′-azobis(2-methylpropionamidine)dihydrochloride, product of Wako Pure Chemicals) is dissolved in 10 parts by weight of deionized water in advance, the resulting solution is charged in the flask. The temperature is maintained at 65° C. for 3 hours. An emulsion obtained by emulsifying 55 parts by weight of a styrene monomer, 15 parts by weight of an n-butyl acrylate monomer, 1.2 parts by weight of diethylaminoethyl acrylate and 0.8 part by weight of dodecanethiol in 100 parts by weight of deionized water having 0.5 part by weight of TTAB dissolved therein is charged in the flask continuously through a metering pump over 2 hours. The temperature is raised to 70° C. and it is maintained for 2 hours, whereby the polymerization is completed. A core-shell resin particle dispersion liquid (A2) having a weight-average molecular weight Mw of 25,000, an average particle size of 130 nm and a solid content of 25 wt. % is obtained.
Quantity
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Type
reactant
Reaction Step One
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catalyst
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[Compound]
Name
liquid ( A2 )
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reactant
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Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH:7]([CH2:12][CH3:13])[CH2:8][CH2:9][CH2:10][CH3:11])(=[O:4])[CH:2]=[CH2:3].Cl.Cl.N(C(C)(C)C(N)=N)=NC(C)(C)C(N)=N.C=CC1C=CC=CC=1.C(OCCCC)(=O)C=C.C(OCCN(CC)CC)(=O)C=C.C(S)CCCCCCCCCCC>CCCCCCCCCCCCCC[N+](C)(C)C.[Br-].O>[CH2:13]=[CH:12][C:7]1[CH:6]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:1]([O:5][CH2:6][CH:7]([CH2:12][CH3:13])[CH2:8][CH2:9][CH2:10][CH3:11])(=[O:4])[CH:2]=[CH2:3] |f:1.2.3,8.9,11.12|

Inputs

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Smiles
C(C=C)(=O)OCC(CCCC)CC
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Type
catalyst
Smiles
CCCCCCCCCCCCCC[N+](C)(C)C.[Br-]
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solvent
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catalyst
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CCCCCCCCCCCCCC[N+](C)(C)C.[Br-]
Name
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solvent
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Step Five
Name
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Cl.Cl.N(=NC(C(=N)N)(C)C)C(C(=N)N)(C)C
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solvent
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reactant
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Step Ten
Name
liquid ( A2 )
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Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for further 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
the resulting solution is charged in the flask
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is maintained at 65° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
An emulsion obtained
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
ADDITION
Type
ADDITION
Details
therein is charged in the flask continuously through a metering pump over 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is raised to 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
it is maintained for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
an average particle size of 130 nm and a solid content of 25 wt. % is obtained

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C=CC1=CC=CC=C1.C(C=C)(=O)OCC(CCCC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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